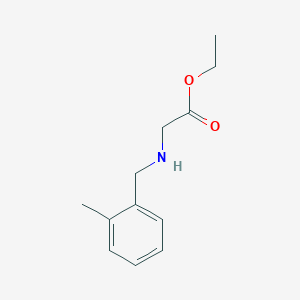

Ethyl (2-methylbenzyl)glycinate

CAS No.:

Cat. No.: VC20448459

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | ethyl 2-[(2-methylphenyl)methylamino]acetate |

| Standard InChI | InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-8-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3 |

| Standard InChI Key | NBMOEARDJVPAIX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CNCC1=CC=CC=C1C |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Ethyl (2-methylbenzyl)glycinate (molecular formula: C₁₂H₁₅NO₂, molecular weight: 221.25 g/mol) features a glycine backbone where the amino group is substituted with a 2-methylbenzyl moiety, and the carboxylic acid is esterified with ethanol. The 2-methylbenzyl group introduces steric hindrance and hydrophobicity, influencing the compound’s reactivity and solubility . Key structural elements include:

-

Ethyl ester group: Enhances lipophilicity and stability under basic conditions.

-

2-Methylbenzyl substituent: Modulates electronic and steric effects, impacting intermolecular interactions.

-

Glycine backbone: Provides a platform for further functionalization via peptide coupling or alkylation .

Table 1: Comparative Structural Features of Ethyl Glycinate Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Ethyl glycinate | None | 103.12 | High polarity, limited steric bulk |

| Ethyl (2-methylbenzyl)glycinate | 2-Methylbenzyl | 221.25 | Enhanced hydrophobicity, steric hindrance |

| Ethyl (4-methylbenzoyl)glycinate | 4-Methylbenzoyl | 235.26 | Increased electron withdrawal |

Physicochemical Properties

Experimental data from analogous compounds suggest that ethyl (2-methylbenzyl)glycinate exhibits:

-

Boiling Point: ~109–115°C (extrapolated from ethyl glycinate ).

-

Density: 1.05–1.10 g/cm³ (estimated based on benzyl-substituted esters ).

-

Solubility: Moderate solubility in organic solvents (e.g., ethanol, DCM); limited aqueous solubility due to the hydrophobic 2-methylbenzyl group .

-

pKa: The amino group’s pKa is approximately 9.8–10.1, similar to N-alkylated glycine derivatives .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of ethyl (2-methylbenzyl)glycinate typically involves a two-step process:

-

Alkylation of Glycine Ethyl Ester:

Glycine ethyl ester reacts with 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-alkylated product. This method parallels the synthesis of N-benzyl glycine ethyl ester described in patent CN1477095A . -

Purification: The crude product is purified via recrystallization or column chromatography to achieve >95% purity .

Table 2: Optimization Parameters for Alkylation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes reactivity |

| Base | K₂CO₃ | Prevents hydrolysis |

| Temperature | 60–80°C | Balances rate and side reactions |

Applications in Pharmaceutical and Organic Chemistry

Peptide Synthesis

Ethyl (2-methylbenzyl)glycinate serves as a protected glycine derivative in solid-phase peptide synthesis (SPPS). Its steric bulk reduces premature deprotection, improving yields in complex peptide sequences . For instance, thermolysin-catalyzed coupling with Z-Pro-Leu-OEt produces tripeptides like Z-Pro-Leu-Gly-OEt .

Catalysis

The compound’s structure enables its use as a ligand in asymmetric catalysis. Analogous imidazolidine frameworks, such as those reported in J. Org. Chem. , suggest potential for designing chiral catalysts. The 2-methylbenzyl group could stabilize transition states via π-π interactions, enhancing enantioselectivity.

Drug Delivery Systems

Due to its lipophilicity, ethyl (2-methylbenzyl)glycinate is investigated as a prodrug moiety. Esterase-mediated hydrolysis in vivo releases glycine and 2-methylbenzyl alcohol, potentially improving drug bioavailability .

Comparative Analysis with Analogous Esters

Ethyl Glycinate vs. 2-Methylbenzyl Derivative

-

Reactivity: The 2-methylbenzyl group reduces nucleophilicity at the amino group, slowing acylation reactions compared to ethyl glycinate .

-

Solubility: Ethyl glycinate is water-soluble (50 g/L), whereas the 2-methylbenzyl derivative dissolves <1 g/L in water .

Ethyl (4-Methylbenzoyl)glycinate

This positional isomer features a benzoyl group para to the methyl substituent, resulting in stronger electron-withdrawing effects. Consequently, it exhibits higher stability toward nucleophilic attack but lower catalytic activity .

Future Directions and Research Gaps

Enantioselective Synthesis

Developing chiral resolution methods for ethyl (2-methylbenzyl)glycinate remains a priority. Guanidine catalysts, effective in related systems , warrant exploration.

Biological Activity Screening

No studies have assessed the compound’s antimicrobial or anticancer properties. In vitro screens against model cell lines could reveal therapeutic potential.

Green Chemistry Approaches

Investigating solvent-free alkylation or biocatalytic methods could enhance sustainability. Immobilized enzymes like lipases may offer selective esterification pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume